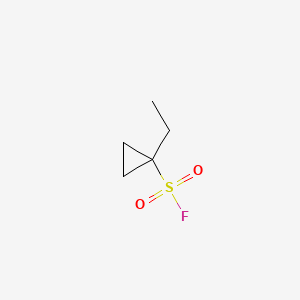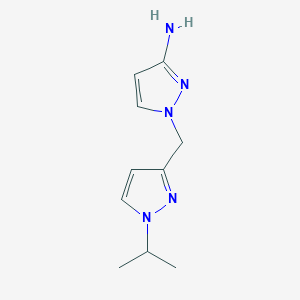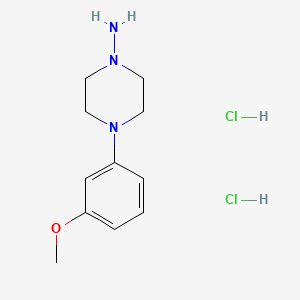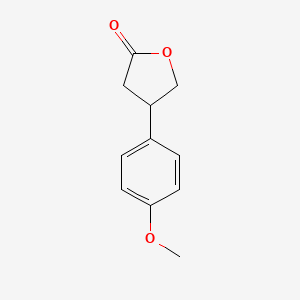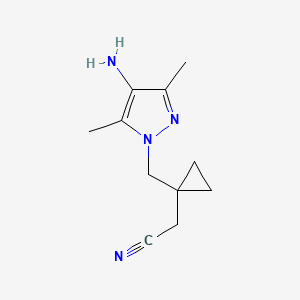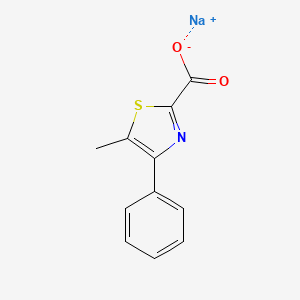
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Common solvents used in this synthesis include water and alcohols, with reaction temperatures maintained between 50-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s sulfur or nitrogen atoms are targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Halogenating agents, nucleophiles; temperatures around 50-100°C.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s sulfur and nitrogen atoms play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
相似化合物的比较
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Comparison: Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate stands out due to its unique combination of a thiazole ring with a phenyl and carboxylate group This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications
属性
分子式 |
C11H8NNaO2S |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
sodium;5-methyl-4-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H9NO2S.Na/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
InChI 键 |
ZMXZAOOYNGUHLY-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(N=C(S1)C(=O)[O-])C2=CC=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
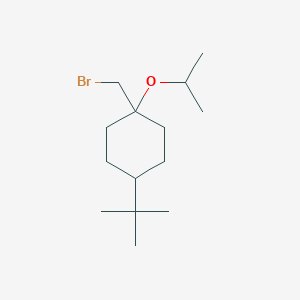
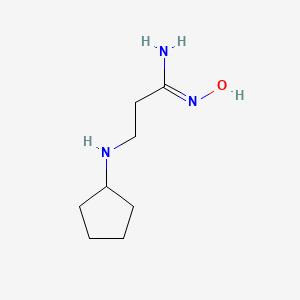
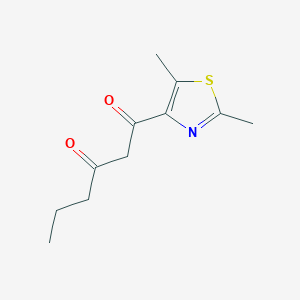
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
